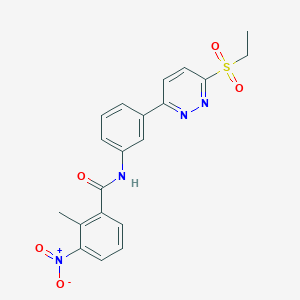
8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline” is a chemical compound. It is a derivative of 1H-1,2,3-triazole . Triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole derivatives can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .
Applications De Recherche Scientifique
Quinoline Derivatives in Optical Sensing and Biological Applications
Quinoline and its derivatives, including triazole and pyrrolidinyl groups, play a significant role in the development of optical sensors due to their ability to form coordination and hydrogen bonds, making them excellent candidates for sensing probes. These compounds are known for their diverse biological and medicinal applications, including their use in creating sophisticated materials for sensing various biological and chemical agents (Jindal & Kaur, 2021).
Corrosion Inhibition
Quinoline derivatives are recognized for their anticorrosive properties. They are effective in preventing metallic corrosion, a property attributed to their ability to form stable chelating complexes with metallic surfaces through coordination bonding. This makes quinoline derivatives valuable in industries looking to prolong the lifespan of metals in corrosive environments (Verma, Quraishi, & Ebenso, 2020).
Antimalarial Pharmacology
Quinoline derivatives have a longstanding history in antimalarial pharmacology, demonstrating various mechanisms of action, including interference with nucleic acid replication and glucose metabolism. This showcases their potential in the development of antimalarial therapies, particularly in resistant strains of malaria (Hunsicker, 1969).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, related to quinoline derivatives, are crucial in creating novel optoelectronic materials. Their incorporation into π-extended conjugated systems is of great value for developing materials for organic light-emitting diodes (OLEDs), phosphorescent materials, and photosensitizers for dye-sensitized solar cells, demonstrating the versatility of quinoline derivatives in materials science (Lipunova et al., 2018).
Synthesis of Bioactive Compounds
Quinoxaline-linked sulfonamide hybrids, a class closely related to the specified compound, exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. These compounds serve as a foundation for developing new therapeutic agents that address various diseases, showcasing the medicinal chemistry applications of quinoline derivatives (Irfan et al., 2021).
Mécanisme D'action
Target of Action
The compound contains a 1,2,3-triazole ring and a quinoline moiety. Compounds containing these structures are known to exhibit a wide range of biological activities. For instance, 1,2,3-triazoles are known to interact with various enzymes and receptors in the body . Quinolines, on the other hand, are known to interact with DNA and have been used in antimalarial drugs .
Mode of Action
Quinolines can intercalate into DNA, disrupting its structure and function .
Biochemical Pathways
Without specific studies on this compound, it’s hard to say which biochemical pathways it might affect. Given the known activities of 1,2,3-triazoles and quinolines, it could potentially affect pathways related to the targets these structures commonly interact with .
Pharmacokinetics
Both 1,2,3-triazoles and quinolines are generally well-absorbed and can cross biological membranes .
Propriétés
IUPAC Name |
8-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-23(22,14-5-1-3-12-4-2-7-16-15(12)14)19-9-6-13(11-19)20-10-8-17-18-20/h1-5,7-8,10,13H,6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSUQBMOAAGGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

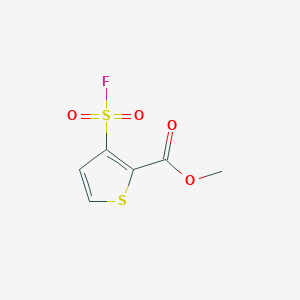
![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2702276.png)
![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2702277.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2702278.png)
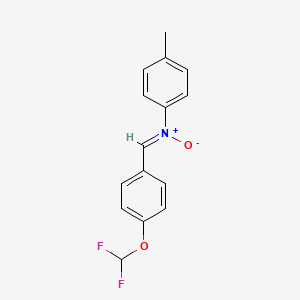
![Methyl 2-{[6-(2-chlorobenzamido)-2-(4-methoxyphenyl)quinolin-4-YL]oxy}acetate](/img/structure/B2702281.png)
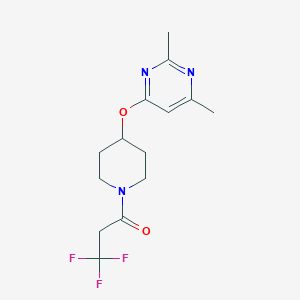
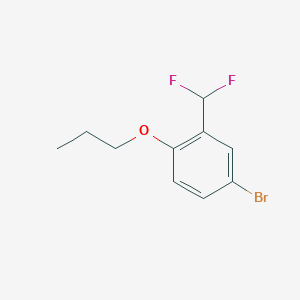
![3-(2-(indolin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2702290.png)
![(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B2702292.png)

